2-AMINO-5-(4-METHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
Description
2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a polycyclic heteroaromatic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group at the 5-position and amino and dione functional groups. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
2-amino-5-(4-methoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-8-4-2-7(3-5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJZSOZJOMUDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group transformations. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with potential biological activities .
Scientific Research Applications
2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Biology: It serves as a probe for studying enzyme mechanisms and receptor interactions, particularly in the context of signal transduction pathways.
Medicine: The compound has shown promise as an inhibitor of specific enzymes and receptors, making it a potential candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics
Mechanism of Action
The mechanism of action of 2-amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair, leading to increased DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrido[2,3-d]pyrimidine derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Table 1: Structural and Functional Comparison
Key Insights
Substituent Position and Bioactivity The target compound’s 4-methoxyphenyl group at the 5-position contrasts with PA-8’s 3-methoxy-4-allyloxyphenyl substitution . The absence of this group in the target compound may reduce such interactions but could improve metabolic stability.
Core Modifications and Activity Chromene-substituted analogs (e.g., 7-amino-4-oxo-5-(4-oxo-4H-chromen-3-yl)) exhibit antimicrobial activity due to the planar chromene moiety, which may intercalate into microbial DNA . In contrast, the target compound’s methoxyphenyl group lacks this planar structure, suggesting divergent biological targets.
Synthetic Efficiency Chromene-substituted pyrido[2,3-d]pyrimidines are synthesized in 85–93% yields via condensations with nitrile active methylene compounds , whereas chloro-substituted derivatives (e.g., from ) require multi-step protocols with moderate yields.
Pharmacophore Flexibility The dimethylaminomethyl substituent in the pyrimidine-2,4-dione derivative introduces a basic side chain, which could enhance solubility or target interactions. The target compound’s amino and dione groups may instead favor hydrogen bonding with enzymatic active sites.
Biological Activity
2-Amino-5-(4-methoxyphenyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a compound of significant interest due to its potential biological activities. This article will explore its biological properties, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.26 g/mol. The structure features a pyrido[2,3-d]pyrimidine core with an amino group and a methoxyphenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.26 g/mol |
| CAS Number | 1354925-57-7 |
Antitumor Activity
Research has shown that pyrido[2,3-d]pyrimidines exhibit promising antitumor properties. A study evaluating various derivatives indicated that compounds with modifications at the pyrimidine ring showed enhanced activity against cancer cell lines such as A549 and NCI-H1975. The introduction of specific side chains significantly improved the inhibitory effects on EGFR L858R/T790M kinase activity.
Case Study: Inhibition of EGFR Kinase
In vitro assays demonstrated that certain derivatives of pyrido[2,3-d]pyrimidines exhibited IC50 values in the low micromolar range against cancer cell lines. For instance:
- Compound B2 : IC50 = 15.629 ± 1.03 µM (NCI-H1975)
- Compound B8 : IC50 = 0.297 ± 0.024 µM (A549)
These results suggest that structural modifications can greatly influence biological activity and selectivity against cancer targets .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound class. Studies have indicated that certain pyrido[2,3-d]pyrimidine derivatives possess significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.16 µg/mL against H37Rv strains .
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways:
- Dihydrofolate Reductase (DHFR) : Compounds in this class have been shown to act as inhibitors of DHFR, which is crucial for nucleotide synthesis and cellular replication.
- EGFR Kinase Inhibition : The interaction with EGFR has been highlighted as a significant pathway for anticancer effects.
Table 2: Summary of Biological Activities
| Activity Type | Target | Observed Effect |
|---|---|---|
| Antitumor | EGFR Kinase | Inhibition with varying IC50 values |
| Antimicrobial | Mycobacterium | MIC = 0.16 µg/mL |
| Enzyme Inhibition | Dihydrofolate Reductase | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
